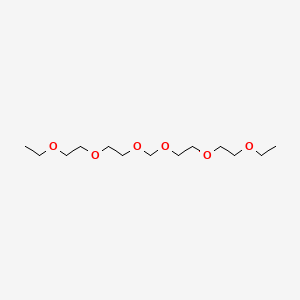

3,6,9,11,14,17-Hexaoxanonadecane

Description

Properties

CAS No. |

42598-91-4 |

|---|---|

Molecular Formula |

C13H28O6 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxymethoxy]ethoxy]ethane |

InChI |

InChI=1S/C13H28O6/c1-3-14-5-7-16-9-11-18-13-19-12-10-17-8-6-15-4-2/h3-13H2,1-2H3 |

InChI Key |

SESFSWUPLHLRKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOCOCCOCCOCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Analytical Characterization

The precise identification and characterization of polyethers are crucial for understanding their properties and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

NMR spectroscopy is a powerful tool for elucidating the structure of polyethers.

¹H-NMR: In proton NMR spectra of polyethylene (B3416737) glycol derivatives, the most prominent signal is a large peak corresponding to the repeating ethylene oxide units (–O–CH₂–CH₂–O–), which typically appears around 3.6 ppm. rsc.org Terminal groups will exhibit distinct chemical shifts. For instance, a terminal methyl group (–OCH₃) would likely appear as a singlet around 3.3-3.4 ppm. rsc.org It is important to note that for large polymers, the satellites arising from ¹³C-¹H coupling can have significant intensity and should be correctly assigned to avoid misinterpretation of the spectrum. acs.orgnih.gov The choice of solvent can also be critical; for example, using DMSO-d₆ can help in identifying hydroxyl protons, which appear as a distinct, non-shifting peak around 4.56 ppm. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information. The carbons in the repeating ethylene oxide units of a PEG-like chain typically resonate in the region of 70-73 ppm. researchgate.net The chemical shifts of terminal carbons and any carbons adjacent to different functional groups will vary, aiding in the complete structural assignment.

Table 1: Representative ¹H-NMR Data for a Polyethylene Glycol Methyl Ether (mPEG)

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -OCH₃ (terminal) | ~3.37 | Singlet |

| -O-CH₂ -CH₂ -O- (repeating unit) | ~3.64 | Singlet/Multiplet |

| CH₂ -OH (terminal) | ~3.5-3.8 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific structure of the polyether.

Table 2: Representative ¹³C-NMR Data for a Polyethylene Glycol Derivative

| Assignment | Chemical Shift (ppm) |

| -O-C H₂-C H₂-O- (repeating unit) | ~70-73 |

| Terminal carbons | Varies based on functionality |

Mass spectrometry is essential for determining the molecular weight and confirming the structure of polyethers. Electron ionization (EI) and chemical ionization (CI) are common techniques used.

Electron Ionization (EI): EI mass spectra of polyethers often show characteristic fragmentation patterns. The molecular ion peak may be weak or absent for higher molecular weight oligomers. isca.memaxwellsci.com Common fragment ions for polyethylene glycols include those at m/z 45, 59, and subsequent additions of 44 (the mass of an ethylene oxide unit). researchgate.net

Chemical Ionization (CI): CI is a softer ionization technique that often yields a more prominent protonated molecule [M+H]⁺, which is useful for determining the molecular weight. isca.meresearchgate.netmaxwellsci.com The fragmentation pattern in CI spectra can also provide structural information. For example, the base peaks in the methane (B114726) CI mass spectra of low molecular weight polyethylene glycol monoalkyl ethers are often related to the PEG chain, such as m/z 45 or 59. maxwellsci.commaxwellsci.com

Table 3: Common Fragment Ions in Mass Spectra of Polyethylene Glycol Ethers

| m/z | Proposed Fragment |

| 45 | [CH₂=OH]⁺ or [C₂H₅O]⁺ |

| 59 | [CH₃OCH₂]⁺ or [C₂H₅O₂]⁺ |

| 63 | [HOC₂H₄OH + H]⁺ |

| 103 | [CH₃(OC₂H₄)₂]⁺ |

| 107 | [HO(C₂H₄O)₂H + H]⁺ |

Note: The observed fragments and their relative intensities depend on the specific structure and the ionization technique used.

Chromatography is indispensable for both the purification and the assessment of purity and molecular weight distribution of polyethers.

Size Exclusion Chromatography (SEC): SEC is the most common technique for determining the molecular weight distribution of polymers. dtic.mil It separates molecules based on their hydrodynamic volume, with larger molecules eluting first. numberanalytics.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can be used to separate oligomers and purify non-ionic polyether surfactants. acs.org Adsorption chromatography, where separation is based on chemical affinity to a stationary phase, is also a powerful tool for separating complex polymer mixtures. nih.gov

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile polyether oligomers and for identifying impurities. maxwellsci.com The retention time in GC provides information on the volatility and size of the oligomers, while the mass spectrum allows for their identification.

The purification of polyethers can be achieved using preparative chromatography, where larger columns are used to isolate the desired polymer from impurities and oligomers of different sizes. numberanalytics.com Ion-exchange chromatography can also be employed for the purification of polyether polyols, particularly to remove catalytic residues. google.com

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Complexation with 3,6,9,11,14,17-Hexaoxanonadecane and its Derivatives

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that fits within it. The flexible and polar nature of oligo(ethylene glycol) chains, such as in 3,6,9,11,14,17-Hexaoxanonadecane, makes them interesting components in the design of host molecules.

The design of host molecules that incorporate oligo(ethylene glycol) chains often leverages the unique properties of the OEG moiety, such as its hydrophilicity, flexibility, and ability to interact with various guest species. rsc.org For instance, crown ethers, which are cyclic oligomers of ethylene (B1197577) oxide, are well-known for their ability to form stable complexes with cations. nih.gov

Linear OEG derivatives can be incorporated into more complex architectures to create specific binding pockets. For example, they can be attached as side chains to a polymer backbone or integrated into macrocyclic structures. nih.govmdpi.com The design of these host molecules often aims to create a pre-organized cavity that complements the size, shape, and chemical properties of the intended guest molecule. The ethylene glycol units can provide a polar environment within the binding site, suitable for interacting with polar or charged guests.

In a study on a pillar rsc.orgarene derivative featuring per-ethylene-glycol side chains, the host molecule was found to be a liquid at room temperature and capable of forming pseudo-rotaxane-like complexes with 1,ω-di-substituted alkanes. nih.gov This demonstrates how OEG chains can be used to create soluble and functional host systems.

The binding of guest molecules within hosts containing OEG units is typically driven by a combination of non-covalent interactions. These can include hydrogen bonding, ion-dipole interactions, hydrophobic interactions, and van der Waals forces. researchgate.net The stoichiometry of these host-guest complexes, which describes the ratio of host to guest molecules, is determined by the size and shape of the host's binding site and the nature of the intermolecular forces at play.

For example, studies on poly(oligoethylene glycol acrylate)s functionalized with dialkoxynaphthalene guest moieties revealed that the presence of the oligoethylene glycol side chains influenced the host-guest complexation with a cyclobis(paraquat-p-phenylene) tetrachloride host, leading to weaker binding compared to a similar polymer without the OEG chains. nih.gov This highlights the subtle role that the OEG chain can play in modulating binding affinity.

Research on a liquid pillar rsc.orgarene derivative with ethylene glycol side chains showed the formation of 1:1 host-guest complexes with various 1,ω-di-substituted alkanes, with association constants (Ka) in the range of 10³–10⁴ M⁻¹. nih.gov The binding mechanism was identified as the formation of a pseudo-rotaxane-like structure.

Table 1: Host-Guest Complexation Data for an Ethylene Glycol-Functionalized Pillar rsc.orgarene Host

| Guest Molecule | Association Constant (K_a) [M⁻¹] |

| 1,6-dibromohexane | 1.2 x 10⁴ |

| 1,7-dibromoheptane | 1.5 x 10⁴ |

Data sourced from a study on a per-ethylene-glycol pillar rsc.orgarene derivative, which serves as an analogue for the potential host-guest chemistry of 3,6,9,11,14,17-Hexaoxanonadecane-containing systems. nih.gov

Self-Assembly Principles and Molecular Aggregation

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. fortunejournals.com Linear oligo(ethylene glycol) derivatives like 3,6,9,11,14,17-Hexaoxanonadecane can exhibit self-assembly behavior, particularly when they are part of an amphiphilic structure, possessing both hydrophilic (the OEG chain) and hydrophobic segments.

The self-assembly of OEG-containing molecules can lead to a variety of supramolecular architectures, including micelles, vesicles, and liquid crystals. rsc.org The nature of the resulting structure is highly dependent on the molecular architecture of the assembling species, including the relative sizes of the hydrophilic and hydrophobic parts.

For instance, amphiphilic homopolymers of poly(γ-oligo(ethylene glycol)-ε-caprolactone) have been shown to readily self-assemble into micelles in a polar environment. rsc.org Similarly, the use of polyethylene (B3416737) glycol has been demonstrated to induce the self-assembly of phenol (B47542)/formaldehyde resol and a triblock copolymer to form an ordered mesoporous polymer with a two-dimensional hexagonal structure. rsc.org This indicates that the presence of an OEG chain can direct the formation of highly organized materials.

The length of the OEG side chain has been shown to significantly influence the responsive behavior of polymeric nanoparticles. nih.gov Longer OEG chains can lead to the formation of crystalline domains that act as physical cross-links, stabilizing the aggregated structure. nih.gov In a study of poly[poly(ethylene glycol) methyl ether methacrylate] homopolymers, the critical association concentration (CAC) for self-assembly in water was found to depend on the length of the PEG side chains. researchgate.net

The aggregation behavior of particles can also be influenced by the presence of OEG chains. At higher pH values, nanoparticles with PEG macromolecules can tend to aggregate due to the entanglement of the PEG chains. researchgate.net

Table 2: Influence of OEG Side Chain Length on Critical Association Concentration (CAC)

| Polymer | OEG Side Chain Molar Mass ( g/mol ) | CAC (g/L) |

| P(PEGMA-475) | 475 | ~ 1.0 |

| P(PEGMA-1100) | 1100 | ~ 0.5 |

Data adapted from a study on the self-assembly of brush-like poly[poly(ethylene glycol) methyl ether methacrylate] homopolymers, illustrating the effect of OEG side chain length on aggregation. This serves as an illustrative example for the behavior of OEG-containing compounds. researchgate.net

Role of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies of oligo(ethylene glycol) derivatives. researchgate.net The most significant of these interactions for OEG-containing systems include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Hydrogen bonding plays a crucial role, particularly in the interaction of the ether oxygens of the OEG chain with water or other protic solvents, which influences their solubility and aggregation behavior. acs.org The ability of OEG chains to bind water molecules is thought to be a key factor in the protein resistance of surfaces modified with these molecules. acs.orgharvard.edu

Van der Waals forces, although weaker, are collectively significant in the packing of molecules within an assembly. In the case of amphiphilic OEG derivatives, hydrophobic interactions between non-polar segments of the molecules drive their aggregation in aqueous environments.

The interplay of these non-covalent forces dictates the final structure and stability of the supramolecular assembly. For example, in ethylene-bridged oligoureas, the self-assembly into nanorings or helical chains is governed by a cascade of cooperative hydrogen bonding interactions. nih.gov While the specific compound 3,6,9,11,14,17-Hexaoxanonadecane has not been studied in this context, the principles derived from analogous systems strongly suggest that its supramolecular behavior would be similarly governed by a delicate balance of these non-covalent forces.

Hydrogen Bonding Contributions

Hydrogen bonding is a critical non-covalent interaction for oligo(ethylene glycol)s like 3,6,9,11,14,17-Hexaoxanonadecane. The ether oxygen atoms along the backbone of the molecule can act as hydrogen bond acceptors, while terminal hydroxyl groups, if present, can act as both hydrogen bond donors and acceptors.

In aqueous solutions, the oxygen atoms of the ether linkages in polyethylene glycol (PEG) chains form hydrogen bonds with water molecules. aip.org This interaction is a key contributor to the water solubility of these compounds. The number of water molecules that can be "locked" by the PEG chain through hydrogen bonding is influenced by the molecular weight of the PEG; lower molecular weight PEGs tend to have a larger number of hydration water molecules per unit area. aip.org

Molecular dynamics simulations have shown that in mixtures of ethylene glycol oligomers, both intramolecular and intermolecular hydrogen bonding can occur. nih.gov Intramolecular hydrogen bonds can form between the terminal hydroxyl groups of a single chain or between a terminal hydroxyl group and an ether oxygen atom within the same molecule. nih.govacs.org Intermolecular hydrogen bonds, on the other hand, are established between different oligomer chains. nih.govacs.org The presence of water can disrupt the intermolecular hydrogen bonding between oligomers as water molecules compete to form hydrogen bonds. nih.gov

The ability of oligo(ethylene glycol)s to form hydrogen-bonded complexes with other polymers, such as poly(methacrylic acid-co-methyl methacrylate), can lead to the development of materials with novel properties like shape memory effects. rsc.org

| Interaction Type | Description | Significance | Source |

|---|---|---|---|

| PEG-Water | Ether oxygens act as hydrogen bond acceptors for water molecules. | Contributes to water solubility. | aip.org |

| Intramolecular | Hydrogen bonds form between groups within the same molecule (e.g., terminal OH groups). | Influences the conformation of the oligomer chain. | nih.govacs.org |

| Intermolecular | Hydrogen bonds form between different oligomer molecules. | Affects physical properties like viscosity. | nih.govacs.org |

| With other polymers | Can form complexes with polymers containing hydrogen bond donor groups. | Leads to new materials with specific properties. | rsc.org |

Electrostatic Interactions

While 3,6,9,11,14,17-Hexaoxanonadecane itself is a neutral molecule, electrostatic interactions become significant when it is part of a larger system containing charged species or when it is chemically modified to include ionizable groups. The ether oxygens in the oligo(ethylene glycol) chain possess partial negative charges, which can lead to electrostatic interactions with cations.

In the context of supramolecular chemistry, PEG chains are often incorporated into block copolymers with charged segments, such as poly(L-lysine) (PLL), to form polyplexes for gene delivery. mdpi.com In these systems, the cationic PLL block electrostatically interacts with negatively charged plasmid DNA to form a stable core, while the hydrophilic PEG segments form a protective corona. mdpi.com This PEG shield can reduce non-specific interactions with blood proteins, a crucial aspect for in vivo applications. mdpi.com

The addition of salts to aqueous solutions of PEG can also influence its aggregation behavior due to electrostatic interactions. researchgate.net The ions from the salt can interact with the polymer chains, affecting the viscosity of the solution. researchgate.net For instance, the presence of NaCl has been observed to have a distributive effect on PEG 8000, leading to a decrease in viscosity. researchgate.net

| System | Interacting Species | Effect | Source |

|---|---|---|---|

| PEG-polycation copolymers with DNA | Positively charged polymer block and negatively charged DNA. | Formation of stable polyplexes for gene delivery. | mdpi.com |

| Aqueous PEG solution with salt (e.g., NaCl) | Ions from the salt and the PEG chains. | Alters the aggregation and viscosity of the PEG solution. | researchgate.net |

Hydrophobic and Hydrophilic Interactions

Poly(ethylene glycol) and its oligomers exhibit a unique combination of both hydrophilic and hydrophobic characteristics. nih.gov The ether oxygens contribute to its hydrophilicity through hydrogen bonding with water, while the ethylene (–CH2–CH2–) groups provide a degree of hydrophobicity. nih.govubc.ca This amphiphilic nature is crucial to many of its applications.

The unexpected water solubility of PEG is a testament to its hydrophilic character, especially when compared to the insolubility of poly(methylene oxide) and poly(butylene oxide). nih.gov However, PEG also displays hydrophobic traits, such as its ability to form monolayers at the air-water interface. nih.gov

The properties of aqueous solutions of PEGs are often interpreted in terms of a balance between hydrogen bonding and hydrophobic interactions. researchgate.net The enthalpic interactions between probe molecules in PEG-water mixtures can provide insights into how PEG modifies the structure of water. ubc.ca Studies have suggested that the hydrophilicity of such molecules scales with the number of oxygen atoms, whether they are in ether or hydroxyl groups. ubc.ca

Environmental Responsiveness of Supramolecular Systems (e.g., pH-Responsiveness)

Supramolecular systems containing oligo(ethylene glycol) chains can be designed to be responsive to environmental stimuli, such as pH. This is typically achieved by incorporating pH-sensitive groups into the polymer structure.

For example, hydrogels made from interpenetrating polymer networks of PEG and poly(acrylic acid) (PAA) exhibit pH-responsive swelling behavior. mdpi.com At pH values below the pKa of acrylic acid, hydrogen bonding between the PEG and PAA networks can lead to a decrease in swelling. mdpi.com Conversely, at pH values above the pKa, electrostatic repulsion between the deprotonated carboxylate groups of PAA causes the hydrogel to swell. mdpi.com

Similarly, polyurethane nanocomposites containing PEG and poly(ε-caprolactone) segments, blended with functionalized cellulose (B213188) nanocrystals, can exhibit pH-responsive shape memory effects. acs.org This responsiveness is attributed to the association and dissociation of hydrogen bonding interactions among the nanocrystals under different pH conditions. acs.org

The ability to create pH-responsive systems is also seen in polymer vesicles with a PEG corona. By attaching a hydrophobic anchor with a pH-sensing group, the anchor can be reversibly inserted into the PEG corona depending on the environmental pH. acs.org This allows for the controlled loading and unloading of molecules from the PEG corona. acs.org

| System | pH-Responsive Component | Mechanism of Response | Observed Effect | Source |

|---|---|---|---|---|

| PEG/PAA IPN Hydrogels | Poly(acrylic acid) (PAA) | Protonation/deprotonation of carboxylic acid groups. | Changes in swelling ratio. | mdpi.com |

| PECU/Cellulose Nanocrystal Nanocomposites | Functionalized cellulose nanocrystals | Association/dissociation of hydrogen bonds. | Shape memory effect. | acs.org |

| Polymer Vesicles with PEG Corona | pH-sensing group attached to a hydrophobic anchor. | Reversible protonation of the pH-sensing group. | Reversible loading/unloading of the anchor from the corona. | acs.org |

Applications in Materials Science and Polymer Chemistry

3,6,9,11,14,17-Hexaoxanonadecane as a Precursor for Advanced Materials

Oligo(ethylene glycol) derivatives, such as the conceptual 3,6,9,11,14,17-Hexaoxanonadecane, serve as fundamental precursors in the synthesis of a variety of advanced materials. The inherent flexibility and hydrophilicity of the OEG chain, combined with the ability to introduce functional groups at its termini, allows for the creation of materials with tailored properties. thieme-connect.comrsc.org These derivatives are key components in the development of biomaterials, hydrogels, and drug delivery systems due to their protein-repellent characteristics and water solubility. nsf.govsigmaaldrich.com The synthesis of these precursors often involves the controlled, stepwise addition of ethylene (B1197577) glycol units, enabling precise control over the length of the oligomer chain. thieme-connect.com This control is crucial as the number of ethylene glycol units significantly influences the properties of the final material, such as its lower critical solution temperature (LCST) in thermoresponsive polymers. sigmaaldrich.comnews-medical.netresearchgate.net

The functionalization of OEG derivatives with reactive end groups like azides, alkynes, or acrylates transforms them into versatile building blocks for more complex architectures. rsc.orgnih.gov For instance, heterobifunctional OEGs, possessing different reactive groups at each end, are instrumental in "click" chemistry reactions, allowing for the efficient and specific conjugation of different molecules or polymers. nih.govnih.gov This capability is vital for creating advanced materials with precise molecular arrangements and functionalities.

Integration into Polymeric Systems

The integration of oligo(ethylene glycol) derivatives into polymeric systems is a cornerstone of modern polymer chemistry, enabling the creation of materials with enhanced and novel properties.

Oligo(ethylene glycol) derivatives are widely used as precursors for a diverse range of polymers. rsc.org They can be polymerized to form linear or branched polymers, or they can be incorporated as side chains on a polymer backbone. sigmaaldrich.comnews-medical.netrsc.org A prominent example is the use of oligo(ethylene glycol) methacrylates (OEGMA) in the synthesis of poly(oligo(ethylene glycol) methacrylate) (POEGMA) polymers. sigmaaldrich.comnews-medical.net These polymers exhibit tunable thermoresponsive behavior, where their solubility in water changes with temperature. news-medical.netresearchgate.netucl.ac.uk This property is highly desirable for applications in smart materials and biomedical devices.

The synthesis of oligo(poly(ethylene glycol) fumarate) (OPF) is another significant application, where OEG is reacted with fumaryl (B14642384) chloride to create a biodegradable and cross-linkable polymer. nih.govscilit.com The properties of the resulting OPF hydrogel, such as its mechanical strength and degradation rate, can be readily tailored by adjusting the molecular weight of the initial PEG precursor. nih.govnih.gov

Table 1: Examples of Polymer Systems Derived from Oligo(ethylene glycol) Precursors

| Polymer System | OEG Derivative Precursor | Key Properties |

| Poly(oligo(ethylene glycol) methacrylate) (POEGMA) | Oligo(ethylene glycol) methacrylate (B99206) (OEGMA) | Thermoresponsive, biocompatible, protein-repellent. sigmaaldrich.comnews-medical.netresearchgate.net |

| Oligo(poly(ethylene glycol) fumarate) (OPF) | Poly(ethylene glycol) (PEG) and fumaryl chloride | Biodegradable, injectable, photo-cross-linkable. nih.govscilit.comnih.gov |

| OEG-functionalized polypeptides | OEG-functionalized N-carboxyanhydrides (OEG-NCAs) | Biocompatible, self-assembling, forms well-defined nanostructures. nsf.govnih.gov |

This table provides illustrative examples of how oligo(ethylene glycol) derivatives are used as precursors to create advanced polymer systems with specific, desirable properties.

Oligo(ethylene glycol) derivatives with reactive end groups, such as diacrylates, are frequently employed as cross-linking agents to form hydrogels. rsc.org These cross-linkers create a three-dimensional network structure that allows the hydrogel to absorb large amounts of water while maintaining its structural integrity. The length of the OEG chain in the cross-linker influences the cross-linking density and, consequently, the mechanical properties and swelling behavior of the hydrogel. nih.gov

Interestingly, some OEG-based systems can form cross-linked networks even in the absence of a dedicated cross-linking agent. nih.govplos.org This "self-cross-linking" can occur through chain transfer reactions involving the hydrogen atoms on the ethylene glycol side chains, particularly at elevated temperatures. nih.govplos.org This phenomenon allows for the creation of microgels with tunable flexibility and deformability. nih.govplos.org Multi-arm PEG derivatives, when cross-linked via Michael-type addition, form hydrogels with properties that can be precisely controlled for applications in tissue engineering. rsc.org

Development of Novel Functional Materials

The unique characteristics of oligo(ethylene glycol) derivatives have paved the way for the development of a new generation of functional materials with dynamic and responsive properties.

A key area of research is the development of "smart" materials that respond to external stimuli such as temperature and pH. By copolymerizing different OEGMA monomers with varying side-chain lengths, it is possible to precisely tune the lower critical solution temperature (LCST) of the resulting polymer. sigmaaldrich.comnews-medical.netucl.ac.uk This allows for the design of materials that undergo a phase transition at a specific, desired temperature. Similarly, the incorporation of acidic or basic monomers alongside OEG derivatives can impart pH-responsiveness to the material. nih.gov These stimuli-responsive materials are highly sought after for applications in controlled drug delivery, where the release of a therapeutic agent can be triggered by changes in the local environment. rsc.org

Table 2: Stimuli-Responsive Behavior of OEG-Based Copolymers

| Stimulus | Mechanism | Tunable Parameter |

| Temperature | Coil-to-globule transition of polymer chains. rsc.org | Lower Critical Solution Temperature (LCST). sigmaaldrich.comnews-medical.netucl.ac.uk |

| pH | Protonation/deprotonation of acidic/basic groups. nih.gov | pH at which properties change. nih.gov |

This interactive table illustrates how the properties of materials derived from oligo(ethylene glycol) can be tuned to respond to different environmental stimuli.

Oligo(ethylene glycol) derivatives are also instrumental in the construction of supramolecular polymers and functional assemblies. These are complex structures formed through non-covalent interactions, such as hydrogen bonding and host-guest interactions. The hydrophilic and flexible nature of OEG chains can drive the self-assembly of amphiphilic block copolymers into well-defined nanostructures like micelles and vesicles in aqueous solutions. nih.govnih.gov These self-assembled structures have significant potential as drug delivery vehicles. nih.gov

Furthermore, OEG derivatives can be used to create complex, multi-functional polymer architectures, such as dendrimer-like multimeric PEGs. mdpi.com These structures can carry multiple copies of a drug molecule, enhancing its therapeutic efficacy. The ability to form ordered self-assembled monolayers (SAMs) on surfaces like gold is another important application, crucial for developing biointerfaces and sensors. researchgate.net The synthesis of supramolecular protein assemblies with advanced functions has also been explored, utilizing OEG derivatives as hydrophilic spacers. google.com

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and related properties of molecules like 3,6,9,11,14,17-hexaoxanonadecane. researchgate.net These methods allow for the detailed analysis of molecular geometry and the prediction of spectroscopic characteristics.

Geometrical Optimization and Electronic Structure Analysis

The electronic structure of the molecule is elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key parameter for assessing the molecule's chemical reactivity and stability. researchgate.net For PEG-type molecules, the oxygen atoms' lone pairs contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. unipd.it

Quantum chemical calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights the electron-rich regions (typically around the ether oxygens) and electron-poor regions, which is crucial for understanding intermolecular interactions, such as hydrogen bonding with protic solvents or coordination with cations. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters that can be compared with experimental data for structural validation. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. fao.org These calculations help in assigning the observed spectral bands to specific molecular motions, such as C-H stretching, C-O-C bending, and CH2 rocking, which are characteristic of polyethylene (B3416737) glycols. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental NMR spectra. These theoretical predictions are valuable for confirming the molecular structure and understanding the electronic environment of the different nuclei within the 3,6,9,11,14,17-hexaoxanonadecane molecule.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3,6,9,11,14,17-hexaoxanonadecane over time, providing insights into its conformational flexibility and interactions with its environment. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of atomic coordinates. rsc.org

Force fields like GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) have been developed and refined for simulating polyethylene glycols and their ethers. rsc.orgrsc.org The accuracy of the simulation results in reproducing experimental properties such as density and viscosity heavily depends on the chosen force field. rsc.org

MD simulations reveal that short-chain polyethylene glycols like 3,6,9,11,14,17-hexaoxanonadecane are highly flexible and can adopt a multitude of conformations in the liquid state. The simulations can quantify the distribution of dihedral angles and the end-to-end distance of the chain, providing a detailed picture of its conformational ensemble. In the presence of other molecules, such as solvents or ions, MD simulations can elucidate the nature and strength of intermolecular interactions, including hydrogen bonding and van der Waals forces. nih.govacs.org

Mechanistic Studies of Chemical Processes and Interactions

Theoretical and computational methods are also employed to study the mechanisms of chemical reactions and interactions involving glymes like 3,6,9,11,14,17-hexaoxanonadecane. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This is particularly useful in understanding the role of glymes as solvents or reactants in organic synthesis. nih.govresearchgate.netrsc.org

Studies on similar poly(ethylene glycol) dimethyl ethers have shown their effectiveness as solvents in a variety of chemical transformations. researchgate.net Computational studies can help explain this by modeling the solvation of reactants and transition states, revealing how the glyme's unique combination of polar ether groups and a nonpolar hydrocarbon backbone can stabilize different species in a reaction.

Furthermore, the interaction of glymes with ions has been a subject of significant computational investigation, particularly in the context of electrolytes for batteries. acs.org These studies model the coordination of metal cations by the ether oxygens of the glyme chain, forming stable complexes. The size and conformation of the glyme molecule play a crucial role in determining the stability and structure of these complexes. Such mechanistic insights are vital for the rational design of new materials and chemical processes.

Coordination Chemistry and Catalysis

Chelation Behavior with Metal Ions

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The term "chelate effect" describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. 3,6,9,11,14,17-Hexaoxanonadecane, with its multiple oxygen donor atoms, exhibits classic chelation behavior.

The oxygen atoms within the ether linkages act as Lewis bases, donating electron pairs to a central metal ion, which acts as a Lewis acid. This interaction results in the formation of a stable, ring-like structure known as a chelate. The flexibility of the polyether chain allows it to wrap around the metal ion in a conformation that maximizes the stability of the resulting complex. The chelation is entropically favored as the multidentate ligand displaces multiple solvent molecules that were previously coordinated to the metal ion.

The effectiveness of chelation is dependent on several factors including the nature of the metal ion (its size, charge, and electronic configuration) and the solvent system. The "hard and soft acids and bases" (HSAB) theory can be applied here, where hard metal ions prefer to bind with hard donor atoms like the oxygen in the ether linkages.

Formation of Metallacrown Ethers and Related Complexes

While classic crown ethers are cyclic polyethers, acyclic polyethers like 3,6,9,11,14,17-hexaoxanonadecane can form "pseudo-crown ether" or metallacrown ether-like complexes. In these structures, the linear polyether ligand wraps around a metal cation, with the terminal ends of the ligand potentially brought into proximity, mimicking the structure of a true crown ether.

The formation of these complexes is driven by the strong electrostatic interactions between the positively charged metal ion and the lone pairs of electrons on the numerous oxygen atoms of the ligand. The size of the "cavity" formed by the folded polyether chain can be adapted to accommodate different metal ions, leading to a degree of selectivity. For instance, the flexible nature of 3,6,9,11,14,17-hexaoxanonadecane allows it to create a coordination sphere that can be tailored to the preferred coordination number and geometry of the encapsulated metal ion.

Applications in Catalytic Transformations

The ability of 3,6,9,11,14,17-hexaoxanonadecane to form stable complexes with metal ions has led to its exploration in the realm of catalysis. By coordinating to a catalytically active metal center, the polyether ligand can modulate its reactivity, selectivity, and stability.

In transition metal catalysis, the ligands surrounding the metal center play a crucial role in determining the outcome of a catalytic reaction. They can influence the electronic properties of the metal, thereby affecting its ability to activate substrates, and they can also control the steric environment around the metal, which can direct the selectivity of the reaction.

When 3,6,9,11,14,17-hexaoxanonadecane acts as a ligand, its multiple ether linkages can saturate the coordination sphere of a transition metal. This can have several important consequences for catalysis:

Solubilization of the Catalyst: The polyether nature of the ligand can enhance the solubility of the metal complex in a variety of organic solvents, which is often a prerequisite for homogeneous catalysis.

Stabilization of the Catalytic Species: By forming a stable chelate, the ligand can prevent the aggregation or decomposition of the catalytically active metal species, thus prolonging the lifetime of the catalyst.

Phase Transfer Catalysis: The ability of polyethers to encapsulate metal ions and transport them between different phases (e.g., from an aqueous phase to an organic phase) makes them suitable for use in phase transfer catalysis. In this context, 3,6,9,11,14,17-hexaoxanonadecane could act as a phase transfer agent for metal salts, facilitating reactions between reactants that are soluble in immiscible phases.

Q & A

Q. What are the established synthetic pathways for 3,6,9,11,14,17-Hexaoxanonadecane, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis of cyclic polyethers like 3,6,9,11,14,17-Hexaoxanonadecane typically involves Williamson ether synthesis or templated cyclization. Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters. For example, a 2³ factorial design could isolate variables affecting yield, with statistical analysis (ANOVA) to prioritize factors . Reaction monitoring via thin-layer chromatography (TLC) or inline spectroscopy ensures reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3,6,9,11,14,17-Hexaoxanonadecane?

Methodological Answer: Nuclear Magnetic Resonance (¹³C/¹H NMR) is critical for verifying ether linkages and backbone conformation. Infrared (IR) spectroscopy identifies oxygen-containing functional groups (C-O-C stretching ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry if crystalline derivatives are obtainable. Cross-validation with certified hydrocarbon standards (e.g., n-alkane mixes in ) ensures instrument calibration .

Advanced Research Questions

Q. How can factorial design be applied to investigate solvent effects on the thermodynamic stability of 3,6,9,11,14,17-Hexaoxanonadecane?

Methodological Answer: A mixed-level factorial design can evaluate solvent polarity, proticity, and dielectric constant on stability metrics (e.g., decomposition temperature via DSC). For instance, a 3×2×2 design testing solvents like hexane (nonpolar), methanol (polar protic), and DMSO (polar aprotic) under varying humidity levels. Interaction effects between solvent and temperature are quantified using regression models, with significance thresholds (p < 0.05) to identify dominant factors .

Q. What computational chemistry approaches are suitable for modeling the conformational flexibility of 3,6,9,11,14,17-Hexaoxanonadecane in solution-phase studies?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation dynamics in explicit solvents like water or THF. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at oxygen atoms. Tools like COMSOL Multiphysics integrated with AI algorithms ( ) can predict solvent-dependent conformational ensembles, validated against experimental NMR NOESY data .

Q. How should researchers address discrepancies in reported solubility parameters of 3,6,9,11,14,17-Hexaoxanonadecane across different experimental studies?

Methodological Answer: Conduct a systematic review to identify methodological variations (e.g., shake-flask vs. HPLC methods). Replicate studies using standardized protocols (e.g., EPA guidelines in ) with certified reference materials (e.g., n-alkane standards) for calibration. Statistical meta-analysis (e.g., random-effects model) quantifies heterogeneity, while controlled experiments isolate variables like purity (≥99% via HPLC) or temperature (±0.1°C) .

Q. What novel applications of 3,6,9,11,14,17-Hexaoxanonadecane in supramolecular chemistry warrant further investigation based on recent advances in host-guest systems?

Methodological Answer: Theoretical frameworks ( ) suggest testing its macrocyclic cavity as a host for alkali metal ions (e.g., K⁺) via isothermal titration calorimetry (ITC). Compare binding constants (Ka) with crown ether analogs. Advanced applications include designing ion-selective sensors or drug delivery systems. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe coordination geometry, while DFT calculations predict host-guest complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.